molecular formula C11H13NO B2354518 N-(2,3-Dihydro-1H-inden-5-yl)acetamide CAS No. 59856-06-3

N-(2,3-Dihydro-1H-inden-5-yl)acetamide

Cat. No.: B2354518
CAS No.: 59856-06-3
M. Wt: 175.231
InChI Key: WOYOJAPRKMBKEU-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-inden-5-yl)acetamide: is an organic compound with the molecular formula C11H13NO. It is known for its unique structure, which includes an indane moiety linked to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1H-inden-5-yl)acetamide typically involves the acylation of 2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,3-Dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-(2,3-Dihydro-1H-inden-5-yl)acetamide serves as an essential intermediate in the synthesis of more complex organic molecules. Researchers utilize this compound to develop various derivatives that can exhibit unique chemical properties and biological activities. The acetamide group enhances its reactivity, making it suitable for multiple synthetic pathways.

Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:

  • Condensation Reactions: Utilizing amines and carbonyl compounds.
  • Reduction Reactions: Transforming ketones or aldehydes into amines or alcohols.

These methods allow for the modification of the compound to enhance its efficacy in specific applications.

Biological Applications

Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, synthesized compounds were tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), showing promising results in inhibiting growth.

Anticancer Properties
Research indicates that certain derivatives of this compound act as tubulin polymerization inhibitors. A notable derivative exhibited antiproliferative activity against cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM. The mechanism involves binding to the colchicine site on tubulin, inhibiting cell cycle progression and inducing apoptosis in cancer cells .

Anti-inflammatory and Antioxidant Effects
this compound has also been investigated for its anti-inflammatory and antioxidant activities. These properties suggest its potential as a therapeutic agent in treating inflammatory diseases.

Agricultural Applications

Herbicidal Activity
Compounds similar to this compound have shown herbicidal properties, making them candidates for developing new herbicides that target specific weeds without affecting crops.

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeTarget OrganismIC50 (µM)Reference
Compound 12dAntiproliferativeK562 (Leukemia)0.028
Compound XAntimicrobialStaphylococcus aureus15
Compound YAntifungalCandida albicans20

Table 2: Synthesis Methods for this compound

MethodDescription
Condensation ReactionReaction between an amine and a carbonyl compound
Reduction ReactionTransformation of ketones or aldehydes into amines

Case Studies

Case Study 1: Anticancer Research
A study evaluated the anticancer effects of a novel derivative of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis at low concentrations. The findings suggest potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives were synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The results showed that certain derivatives had enhanced activity compared to standard antibiotics, indicating their potential role in treating resistant infections.

Mechanism of Action

The mechanism by which N-(2,3-Dihydro-1H-inden-5-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may act as a stabilizer of the CLOCK:BMAL1 interaction, which is crucial in regulating circadian rhythms . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

  • 5-Acetamidoindan
  • N-(5-Indanyl)acetamide
  • N-2,3-Dihydro-1H-inden-5-ylacetamide

Comparison: N-(2,3-Dihydro-1H-inden-5-yl)acetamide is unique due to its specific substitution pattern on the indane ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability and potential therapeutic applications .

Biological Activity

N-(2,3-Dihydro-1H-inden-5-yl)acetamide is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indene structure, which consists of a fused bicyclic system. The molecular formula is C12_{12}H13_{13}NO, with a molecular weight of approximately 189.21 g/mol. The presence of the acetamide group enhances its reactivity and potential for biological interactions.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Circadian Rhythm Regulation : Research indicates that this compound may stabilize the CLOCK:BMAL1 interaction, which is crucial for regulating circadian rhythms.

Anti-inflammatory and Analgesic Effects

Research has highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cytokine production
AnalgesicPain relief in animal models
Circadian rhythm modulationStabilization of CLOCK:BMAL1 interaction

Case Studies

  • Animal Model Studies : In a study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory functions. The compound exhibited neuroprotective effects against oxidative stress .
  • Cell Culture Studies : In vitro assays demonstrated that this compound effectively reduced nitric oxide (NO) production in macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(5-Indanyl)acetamideIndanyl substitutionModerate anti-inflammatory effects
5-AcetamidoindanAcetamido groupLimited analgesic properties
This compoundUnique indene structureStronger anti-inflammatory and analgesic effects

Future Research Directions

Ongoing research aims to further elucidate the mechanisms behind the biological activities of this compound. Key areas for future studies include:

  • Mechanistic Studies : Detailed investigations into the molecular targets and pathways affected by this compound.
  • Clinical Trials : Exploring its efficacy and safety in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,3-dihydro-1H-inden-5-yl)acetamide?

The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a derivative (N-(1-cyano-1-(trimethylsilyloxy)-2,3-dihydro-1H-inden-5-yl)acetamide) was prepared by reacting N-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide with trimethylsilyl cyanide (TMSCN) and ZnI₂ in toluene/acetonitrile at 60°C for 3 hours . Brominated derivatives, such as N-(4-bromo-1-oxo-2,3-dihydro-1H-inden-5-yl)acetamide, are synthesized via halogenation of the parent compound .

Q. How is this compound characterized for purity and structure?

Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. For instance, derivatives like N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide were analyzed via ¹H/¹³C NMR and high-resolution MS (HRMS) to verify their chemical identity .

Q. What are the key physical properties of this compound?

The compound has a melting point of 172°C and a density of 1.278 g/cm³. These properties are critical for solubility studies and formulation design in pharmacological research .

Advanced Research Questions

Q. How is X-ray crystallography applied to study this compound-protein interactions?

The compound’s interaction with the SARS-CoV-2 nsp1 protein (PDB ID: 8A4Y) was resolved using X-ray diffraction at 1.099 Å resolution. SHELX programs (e.g., SHELXL) were employed for structural refinement, leveraging high-resolution data to map binding sites and hydrogen-bonding networks .

Q. What methodologies are used to evaluate the compound’s biological activity in immune modulation?

Derivatives of this compound were tested for NOD2 antagonism using HEK-blue NOD2 cells and THP-1 macrophages. Cytokine levels (IL-8, TNF-α) were quantified via ELISA after stimulation with muramyl dipeptide (MDP), with IC₅₀ values calculated to assess potency .

Q. How does this compound interact with viral proteins, and what functional insights does this provide?

Structural studies (PDB ID: 8A4Y) show the compound binds to the N-terminal domain of SARS-CoV-2 nsp1, disrupting its interaction with the 40S ribosomal subunit. This inhibition reduces viral suppression of host translation, a mechanism validated via ribosomal profiling and luciferase reporter assays .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target selectivity?

Substituent modifications, such as introducing fluorophenyl or benzimidazole groups, improve binding affinity. For example, adding a 4-fluorophenyl moiety increased NOD2 antagonism by 3-fold compared to the parent compound. SAR analysis involves molecular docking (e.g., AutoDock Vina) and in vitro dose-response assays .

Q. How are high-resolution mass spectrometry (HRMS) and metabolomics applied to study derivatives of this compound?

HRMS (exact mass: 445.0968694) identifies metabolites like N-(2,3-dihydro-1H-inden-5-yl)-2-[(6-fluoro-4-oxo-3-phenyl-2-quinazolinyl)thio]acetamide. Metabolite stability is assessed in liver microsomes, with fragmentation patterns analyzed via tandem MS (MS/MS) to predict metabolic pathways .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYOJAPRKMBKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347864
Record name N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59856-06-3
Record name N-(2,3-Dihydro-1H-inden-5-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-aminoindane (2.0 g, 15.0 mmol) in 5 mL of anhydrous pyridine at 0° C. was added acetic anhydride (2.1 mL, 22.5 mmol) and the solution was stirred at rt for 3 h. The solution was then added to 50 mL of water and the resulting solid filtered and washed with water, then dried under vacuum to yield the title compound (2.23 g, 78%). 1H NMR (CDCl3): 7.44 (s, 1H), 7.2 (bs, 1H), 7.12 (s, 2H), 2.88 (q, 4H), 2.18 (s, 3H), 2.09 (p, 2H).
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2 g
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5 mL
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50 mL
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Yield
78%

Synthesis routes and methods III

Procedure details

To a solution of 5.2 g (39 mmol) of 5-aminoindan in 15 mL of dioxane kept in an ice-bath was added dropwise 8 mL (8.6 g, 84 mmol) of acetic anhydride. The solution was stirred at room temperature for 16 h. It was diluted with 70 mL of water. The mixture was filtered, washed with water, and dried to leave a gray solid 6.21 g (91%). 1H NMR (CDCl3), 2.069 (m, 2), 2.165 (s, 3), 2.879 (m, 4), 7.20 (mb, 1), 7.145 (s, 2), 7.441 (s, 1).
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5.2 g
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15 mL
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8 mL
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70 mL
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91%

Synthesis routes and methods IV

Procedure details

A solution of 7.18 g (54 mmol) of 5-aminoindane and 10.9 g (108 mmol) of triethylamine in 40 mL of CH2Cl2 is cooled to 5° C. Acetic anhydride (7.63 g, 81 mmol) is added carefully dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is poured into 1 N HCl to acidify it and is then extracted with EtOAc. The organic layer is evaporated in vacuo. Toluene is added to the residue and the mixture is evaporated in vacuo to give 5-acetylaminoindane that was used without purification. 5-Acetylaminoindane (8.8 g) is dissolved in a solution of 26 mL of HOAc and 126 mL of acetic anhydride, and cooled to 0° C. Nitric acid (8.3 mL) is added carefully dropwise to the solution so as to control the temperature of the exothermic reaction. The mixture is stirred for an additional 30 minutes and is poured onto ice and filtered. The solid is washed with water and dried in a vacuum oven overnight to give 5-acetylamino-6-nitroindane that is used without further purification. A mixture of this solid in 230 mL of 6 N HCl is heated to reflux for 4 hours. The mixture is neutralized with Na2CO3 (152 g) in 1000 mL of H2O. The solids are filtered and dried overnight in a vacuum oven to give 5-amino-6-nitroindane.
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7.18 g
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10.9 g
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40 mL
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7.63 g
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A mixture of 5-aminoindan (100 g), acetic anhydride (84 g), pyridine (65 g) and ethyl acetate (500 ml) was stirred at ambient temperature for 16 hours. The mixture was evaporated and the residue was triturated under diethyl ether (800 ml). The solid was filtered off, washed with diethyl ether (500 ml) and with hexane (500 ml) and dried. There was thus obtained 5-acetamidoindan (104.5 g), m.p. 107° C.
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100 g
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84 g
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65 g
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500 mL
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